molecular formula C14H9N3O4 B2985718 2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1253394-92-1

2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B2985718
CAS No.: 1253394-92-1
M. Wt: 283.243
InChI Key: AUNFNVJOJNRUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a high-purity chemical compound designed for research and development applications. This tetrahydropyridopyrimidine derivative is part of a class of compounds that have been the subject of pharmacological investigations, with studies on close structural analogs showing promising biological activities. Specifically, related compounds in this chemical family have demonstrated significant analgesic (pain-relieving) properties in standard preclinical models, such as the 'hot plate' and 'writhing syndrome' tests, while exhibiting low acute toxicity (LD50 >2000 mg/kg) . The core pyrido[2,3-d]pyrimidine structure is a privileged scaffold in medicinal chemistry, often explored for its potential to interact with various biological targets. Researchers value this compound and its analogs as key intermediates in the synthesis of more complex molecules for evaluating new therapeutic agents . The product is provided as a solid and is intended for use in laboratory research. For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals. The buyer assumes responsibility for confirming the identity and purity of the product for their specific application.

Properties

IUPAC Name

2,4-dioxo-5-phenyl-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-12-10-8(7-4-2-1-3-5-7)6-9(13(19)20)15-11(10)16-14(21)17-12/h1-6H,(H,19,20)(H2,15,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNFNVJOJNRUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC(=O)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo[4,3−a ...](https://link.springer.com/article/10.1007/s40995-024-01685-x). One common method includes the condensation of phenylaminoacetic acid with urea under acidic conditions[{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a .... The reaction proceeds through cyclization and subsequent oxidation steps to yield the desired compound[{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors that maintain precise temperature and pH control to ensure high yield and purity[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a .... Continuous flow chemistry techniques are often employed to enhance efficiency and safety[{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂)[_{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used[_{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases such as sodium hydride (NaH)[_{{{CITATION{{{_3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ....

Major Products Formed:

  • Oxidation typically yields carboxylic acids or ketones.

  • Reduction reactions can produce amines or alcohols.

  • Substitution reactions often result in the formation of different substituted pyrimidines.

Scientific Research Applications

This compound has found applications in various fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

  • Biology: It is used in studying enzyme inhibition and protein interactions[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

  • Medicine: Potential therapeutic applications include anticancer and anti-inflammatory activities[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

  • Industry: It is utilized in the development of new materials and chemical processes[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in cellular signaling pathways[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

  • Pathways Involved: The compound may inhibit or activate pathways related to cell growth, apoptosis, and inflammation[_{{{CITATION{{{3{One-Pot Synthesis of Pyrido[2,3-d]pyrimidines and 1,2,4-Triazolo4,3−a ...[{{{CITATION{{{_1{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) 5-Aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic Acids (f9, f10)
  • Structural Differences : These analogs retain the pyrido[2,3-d]pyrimidine core but replace the 2,4-dioxo groups with a single 4-oxo group. Electron-donating methoxy substituents (ortho, meta, para) on the aryl ring enhance antioxidant activity.
  • Functional Impact : In the DPPH radical scavenging assay, f9 and f10 showed comparable activity to standard antioxidants (IC₅₀ ~15–20 μM) due to improved radical stabilization via methoxy groups .
(b) 7-Amino Derivatives with 6-Carbonitrile Substituents (3n–3s)
  • Structural Differences: Compounds like 3n (7-amino-3-(3-fluorobenzyl)-1-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile) replace the carboxylic acid with a cyano group at position 6. Fluorobenzyl or propargyl groups at position 3 alter steric bulk.
  • Functional Impact: The 6-cyano group reduces solubility but enhances binding to hydrophobic enzyme pockets. Yields for these derivatives range from 45.2% to 66.7%, with 3n showing the highest synthetic efficiency (66.7%) .
(c) Positional Isomerism in Carboxylic Acid Derivatives
  • Example : 1-Isobutyl-7-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid (sc-334000) places the carboxylic acid at position 5 instead of 7.
  • The compound is commercially available at $197/250 mg .

Functional Group Modifications

(a) Carboxamide vs. Carboxylic Acid
  • A484954: A 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide.
  • Comparison : The carboxamide group at position 6 improves metabolic stability compared to carboxylic acid, enhancing its suitability as an eEF2K inhibitor .
(b) Ester and Mercapto Derivatives
  • Allyl Ester (CAS 683778-97-4) : Replaces the carboxylic acid with an allyl ester, increasing lipophilicity (logP ~2.1).
  • 2-Mercapto Derivative (CAS 937599-74-1) : Introduces a thiol group at position 2, which may enhance metal-binding properties but reduce plasma stability .
(a) Antioxidant Activity
  • Key Compounds : f9, f10 (4-oxo analogs).
  • Data : IC₅₀ values of 18.2 μM (f9) and 16.7 μM (f10) in DPPH assays, comparable to ascorbic acid (IC₅₀ ~14.5 μM) .
(b) Enzyme Inhibition
  • A484954 : Inhibits eEF2K with Ki < 1 μM, demonstrating the importance of the carboxamide group for kinase targeting .

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound enhances aqueous solubility (logS ~-3.2) compared to 6-cyano derivatives (logS ~-4.5) .
  • Thermal Stability : Derivatives like 4k (m.p. 206–208°C) exhibit high thermal stability due to rigid aromatic stacking, whereas allyl esters (m.p. < 100°C) are less stable .

Biological Activity

2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including analgesic properties and receptor interactions, and presents relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C17H13N3O4C_{17}H_{13}N_3O_4, with a molecular weight of 323.30 g/mol. The structure features a pyrido[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.

Analgesic and Sedative Effects

Research indicates that derivatives of 2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid exhibit significant analgesic effects. A study synthesized N,N-dialkyl(dialkenyl)amides of this compound and evaluated their activities. Results showed that these amides displayed superior analgesic action compared to acetylsalicylic acid in various tests. Additionally, they significantly suppressed spontaneous locomotor activity in mice and prolonged barbiturate-induced sleep .

CompoundAnalgesic Activity (Compared to Acetylsalicylic Acid)Sedative Activity
Amide 10SuperiorSignificant
Amide 11SuperiorSignificant
Amide 12SuperiorSignificant

Receptor Binding Affinity

The binding affinities of these compounds for mu-opioid receptors were also assessed. While all tested amides showed weak affinity for these receptors, the analgesic effects observed suggest a potential mechanism involving multiple pathways beyond direct receptor binding .

Study on Pain Management

In a controlled study involving mice, the analgesic effects of selected amides derived from the tetrahydropyrido[2,3-d]pyrimidine structure were evaluated. The results demonstrated that compounds 10-12 not only provided pain relief but also exhibited minimal side effects associated with traditional opioid treatments.

Pharmacokinetic Profiling

Pharmacokinetic studies revealed that certain derivatives maintained stable plasma levels over an extended period while exhibiting favorable metabolic stability. This aspect is crucial for developing effective therapeutic agents with reduced toxicity profiles.

Synthesis and Therapeutic Potential

The synthesis of tetrahydropyrido[2,3-d]pyrimidines has been optimized using various catalytic methods. Recent advancements have focused on improving yields and reaction times through innovative catalytic systems. These synthetic improvements are essential for producing compounds with enhanced biological activity and therapeutic potential.

Q & A

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for pyrido-pyrimidines) .
  • HPLC-MS stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation products (e.g., decarboxylated analogs) .
  • Forced degradation : Expose to UV light (254 nm) or oxidative conditions (H₂O₂) to identify photolytic/oxidative liabilities .

What purification techniques are optimal for isolating high-purity batches?

Basic Research Question

  • Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) or CH₂Cl₂/MeOH (95:5) .
  • Recrystallization : Use ethanol/water mixtures (80:20) to isolate needle-like crystals .
  • HPLC prep-scale : C18 columns with 0.1% TFA in acetonitrile/water gradients for >98% purity .

How are enantiomeric impurities detected and quantified in asymmetric synthesis?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:IPA = 85:15, 1.0 mL/min) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .
  • NMR chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomeric proton signals .

What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Advanced Research Question

  • Caco-2 permeability assays : Measure apparent permeability (Papp) to predict intestinal absorption .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance via LC-MS/MS .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free fraction .

How can researchers validate the compound’s mechanism of action in cellular assays?

Advanced Research Question

  • Gene knockdown (CRISPR/Cas9) : Silence putative targets (e.g., kinases) to confirm loss of compound activity .
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment .
  • Phosphoproteomics : Use LC-MS/MS to map phosphorylation changes in signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.